3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with methanesulfonylmethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A precursor in the synthesis of methanesulfonyl derivatives.
1,4-Dimethyl-1H-pyrazole: A core structure in the compound.
Methanesulfonic acid: A related compound with similar functional groups.
Uniqueness
3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methanesulfonyl and dimethyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
2,4-dimethyl-5-(methylsulfonylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-5-6(4-13(3,11)12)9-10(2)7(5)8/h4,8H2,1-3H3 |
InChI Key |
BBWGEBVCCHVWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CS(=O)(=O)C)C)N |
Origin of Product |
United States |
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